molecular formula C11H16N6S B2691474 3-[(cyclopropylmethyl)sulfanyl]-4-ethyl-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole CAS No. 2379948-72-6

3-[(cyclopropylmethyl)sulfanyl]-4-ethyl-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole

Cat. No.: B2691474
CAS No.: 2379948-72-6
M. Wt: 264.35
InChI Key: XLDZUMHJVOKVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(cyclopropylmethyl)sulfanyl]-4-ethyl-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole is a heterocyclic compound that contains both triazole and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(cyclopropylmethyl)sulfanyl]-4-ethyl-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents to introduce the ethyl and cyclopropylmethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(cyclopropylmethyl)sulfanyl]-4-ethyl-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(cyclopropylmethyl)sulfanyl]-4-ethyl-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(cyclopropylmethyl)sulfanyl]-4-ethyl-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole interactions with biological receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(cyclopropylmethyl)sulfanyl]-4-ethyl-5-(1-methyl-1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(cyclopropylmethylsulfanyl)-4-ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6S/c1-3-17-10(9-6-16(2)15-12-9)13-14-11(17)18-7-8-4-5-8/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDZUMHJVOKVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2CC2)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.